molecular formula C11H16N2O B1381325 (1-(2-Aminophenyl)pyrrolidin-3-yl)methanol CAS No. 1378860-45-7

(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol

Cat. No.: B1381325
CAS No.: 1378860-45-7
M. Wt: 192.26 g/mol
InChI Key: OLZLYUBLWVKTPQ-UHFFFAOYSA-N
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Description

(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol is an organic compound that features a pyrrolidine ring substituted with an aminophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Aminophenyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with an aminophenyl group, often using a palladium-catalyzed coupling reaction.

    Addition of the Hydroxymethyl Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aminophenyl group can undergo reduction to form an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • (1-(2-Aminophenyl)pyrrolidin-2-yl)methanol
  • (1-(2-Aminophenyl)pyrrolidin-3-yl)ethanol
  • (1-(2-Aminophenyl)pyrrolidin-3-yl)propanol

Comparison:

  • Structural Differences: The position and nature of the substituents on the pyrrolidine ring can significantly affect the compound’s properties.
  • Unique Features: (1-(2-Aminophenyl)pyrrolidin-3-yl)methanol is unique due to the specific combination of the aminophenyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[1-(2-aminophenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZLYUBLWVKTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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